molecular formula C6H6N4O2 B019228 1-Methylxanthine CAS No. 6136-37-4

1-Methylxanthine

Cat. No.: B019228
CAS No.: 6136-37-4
M. Wt: 166.14 g/mol
InChI Key: MVOYJPOZRLFTCP-UHFFFAOYSA-N
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Description

1-methyl-7H-xanthine is a 1-methylxanthine tautomer where the imidazole proton is located at the 7-position. It has a role as a mouse metabolite. It is functionally related to a 7H-xanthine.
This compound is a natural product found in Camellia sinensis with data available.

Mechanism of Action

Target of Action

1-Methylxanthine, a derivative of xanthine, primarily targets adenosine receptors in the central nervous system and peripheral tissues . These receptors play a crucial role in numerous physiological processes, including neurotransmission, muscle contraction, and inflammatory responses .

Mode of Action

This compound acts as an antagonist at adenosine receptors . By binding to these receptors, it prevents adenosine, a natural neuromodulator, from exerting its typical effects. This results in increased alertness and reduced fatigue . It also enhances lipolysis, leading to increased energy expenditure .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the cAMP–protein kinase A signaling pathway, which is involved in a wide range of cellular processes, including metabolism, gene transcription, and cell cycle progression . Additionally, it may influence the metabolic pathways of other methylxanthines, such as caffeine and theophylline .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). It is rapidly and completely absorbed in the gastrointestinal tract . The elimination of this compound follows Michaelis-Menten kinetics, meaning a small increase in dose may result in a disproportionately large increase in serum concentrations .

Result of Action

The antagonism of adenosine receptors by this compound leads to a variety of molecular and cellular effects. It increases alertness, reduces fatigue, and enhances lipolysis . In the immune system, it inhibits immune activation, potentially affecting immune responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, dietary constituents, including broccoli and herbal tea, as well as alcohol, can modify its plasma pharmacokinetics . Furthermore, its effects can vary depending on the individual’s age, gender, and health status .

Properties

IUPAC Name

1-methyl-3,7-dihydropurine-2,6-dione
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InChI

InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOYJPOZRLFTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC1=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
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DSSTOX Substance ID

DTXSID30210271
Record name 1-Methylxanthine
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Molecular Weight

166.14 g/mol
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Physical Description

Light yellow powder; [Aldrich MSDS], Solid
Record name 1-Methylxanthine
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Record name 1-Methylxanthine
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Solubility

>24.9 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

6136-37-4
Record name 1-Methylxanthine
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Record name 1-Methylxanthine
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Record name 3,7-dihydro-1-methyl-1H-purine-2,6-dione
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Record name 1-METHYLXANTHINE
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Record name 1-Methylxanthine
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Synthesis routes and methods

Procedure details

The first step in the synthesis involves blocking the 7 position in 1-methyl xanthine. The procedure of Hu, Singh and Ullman, J. Am. Chem. Soc., 45: 1711-1713 (1980) was followed. To 700 ml of dry DMF in a 1-liter conical flask was added 3.2 g (18.9 mmoles) of 98% 1-methylxanthine (Aldrich Chemical Co., cat. #28,098-4), the mixture was stirred magnetically and warmed until dissolution occurred and then cooled to room temperature. To the stirred solution was added 2.0 g (18.9 mmoles) of anhydrous sodium carbonate followed by the dropwise addition, over a period of 1 hour, of 3.0 g (19.3 mmoles) of 97% chloromethyl pivalate (Aldrich Chemical Co., cat. #14,118-6) dissolved in 50 ml of DMF. The reaction mixture was stirred overnight at room temperature. The reaction mixture was evaporated to dryness and the residue treated with 50 ml of methylene chloride. The insoluble material was collected by filtration and washed with 1N HCl to give 1.24 g of 1-methylxanthine. The methylene chloride solution was evaporated to dryness to yield a mixture of mono- and bis- protected xanthine. The mono-protected 1-methyl-7-}pivaloyloxy)methyl1 xanthine was separated from the bis protected xanthine by crystallization from ethyl acetate. By this method there was obtained 1.5 g of the monoprotected xanthine (m.p. 204°-206°). The ethylacetate filtrate from the isolation of the monoprotected xanthine, containing the bis-protected xanthine, was evaporated to dryness and refluxed with 20 ml of 2N sodium hydroxide for 18 hours. The reaction mixture was cooled and acidified with concentrated HCl and extracted with chloroform. Evaporation of the aqueous layer yielded 0.5 g of 1-methylxanthine.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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